N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide
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Overview
Description
N- [2- (1H-Benzimidazol-2-yl)ethyl]butanamide , is a chemical compound with the molecular formula C13H17N3O. It has an average mass of 231.294 Da and a monoisotopic mass of 231.137161 Da . The compound features a benzimidazole ring and a nitrobenzamide group.
Preparation Methods
Synthetic Routes: The synthetic preparation of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide involves the condensation of 2-(1H-benzimidazol-2-yl)ethanamine with 4-nitrobenzoyl chloride. The reaction proceeds under appropriate conditions to form the desired compound.
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide can participate in various chemical reactions:
Reduction: Reduction of the nitro group to an amino group can be achieved using suitable reducing agents.
Substitution: The benzimidazole ring may undergo substitution reactions with electrophiles.
Other Transformations: Further functionalization, such as acylation or alkylation, is possible.
Common reagents include reducing agents (e.g., hydrogen gas, metal hydrides), acylating agents (e.g., acyl chlorides), and nucleophiles.
Scientific Research Applications
Chemistry::
Biology and Medicine::Mechanism of Action
The precise mechanism of action for N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its effects.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, benzimidazole derivatives share structural features. Researchers often compare them based on substituents, functional groups, and biological activities.
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound is characterized by a benzimidazole moiety linked to a nitro-substituted benzamide , which contributes to its pharmacological properties. The synthesis typically involves multi-step processes allowing for the introduction of various substituents that can tailor its biological efficacy.
Biological Activities
This compound exhibits a wide range of biological activities:
- Antitumor Activity : Studies have shown that compounds similar to this compound possess significant antitumor properties. For instance, in vitro assays demonstrated that certain benzimidazole derivatives inhibited the proliferation of cancer cells, with IC50 values indicating effective concentrations for cell line studies .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial effects against various pathogens. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed promising results, suggesting its potential as an antimicrobial agent .
Table 1: Biological Activity of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(1H-benzimidazol-2-yl)-4-methyl-3-nitrobenzamide | Similar benzimidazole core; different substituents | Anticancer activity |
5-Fluoro-N-(1H-benzimidazol-2-yl)-2-methoxybenzamide | Fluorine substitution; methoxy group | Enhanced antimicrobial properties |
N-(1H-benzimidazol-2-yl)-4-chlorobenzamide | Chlorine substitution | Potential anti-inflammatory effects |
This table illustrates the diversity in biological activities among benzimidazole derivatives, emphasizing the unique profile of this compound due to its specific substituents.
The mechanism of action for this compound involves interactions with DNA. Research indicates that compounds in this class can bind to DNA, disrupting replication and transcription processes, which is crucial for their antitumor activity . The presence of nitro groups is particularly significant as it influences the binding affinity and mode of action.
Properties
CAS No. |
300821-02-7 |
---|---|
Molecular Formula |
C16H14N4O3 |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C16H14N4O3/c21-16(11-5-7-12(8-6-11)20(22)23)17-10-9-15-18-13-3-1-2-4-14(13)19-15/h1-8H,9-10H2,(H,17,21)(H,18,19) |
InChI Key |
YRKQEVHZBYTOMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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